2-[(2-bromobenzyl)sulfanyl]-N'-[(1E)-1-(3-iodophenyl)ethylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-bromobenzyl)sulfanyl]-N’-[(1E)-1-(3-iodophenyl)ethylidene]acetohydrazide is a complex organic compound with the molecular formula C16H14BrIN2OS This compound is characterized by the presence of bromine, iodine, and sulfur atoms, which contribute to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-bromobenzyl)sulfanyl]-N’-[(1E)-1-(3-iodophenyl)ethylidene]acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the hydrazide: The initial step involves the reaction of acetic acid hydrazide with 2-bromobenzyl chloride in the presence of a base such as sodium hydroxide. This reaction forms 2-[(2-bromobenzyl)sulfanyl]acetohydrazide.
Condensation reaction: The next step involves the condensation of 2-[(2-bromobenzyl)sulfanyl]acetohydrazide with 3-iodobenzaldehyde under acidic conditions to form the final product, 2-[(2-bromobenzyl)sulfanyl]-N’-[(1E)-1-(3-iodophenyl)ethylidene]acetohydrazide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions, scaling up the reactions, and ensuring purity, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-bromobenzyl)sulfanyl]-N’-[(1E)-1-(3-iodophenyl)ethylidene]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the hydrazide moiety can be reduced to form corresponding alcohols.
Substitution: The bromine and iodine atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(2-bromobenzyl)sulfanyl]-N’-[(1E)-1-(3-iodophenyl)ethylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[(2-bromobenzyl)sulfanyl]-N’-[(1E)-1-(3-iodophenyl)ethylidene]acetohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The presence of bromine and iodine atoms may enhance its binding affinity to certain targets, leading to its observed biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(2-bromobenzyl)sulfanyl]-N’-[(1E)-1-(4-iodophenyl)ethylidene]acetohydrazide
- 2-[(2-bromobenzyl)sulfanyl]-N’-[(1E)-1-(3-bromo-4-methoxyphenyl)ethylidene]acetohydrazide
- 2-[(2-bromobenzyl)sulfanyl]-N’-[(1E)-1-(3,4-diethoxybenzylidene)acetohydrazide
Uniqueness
The uniqueness of 2-[(2-bromobenzyl)sulfanyl]-N’-[(1E)-1-(3-iodophenyl)ethylidene]acetohydrazide lies in its specific combination of functional groups and halogen atoms, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C17H16BrIN2OS |
---|---|
Molekulargewicht |
503.2 g/mol |
IUPAC-Name |
2-[(2-bromophenyl)methylsulfanyl]-N-[(E)-1-(3-iodophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C17H16BrIN2OS/c1-12(13-6-4-7-15(19)9-13)20-21-17(22)11-23-10-14-5-2-3-8-16(14)18/h2-9H,10-11H2,1H3,(H,21,22)/b20-12+ |
InChI-Schlüssel |
RZOUXGQAAXKMRQ-UDWIEESQSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)CSCC1=CC=CC=C1Br)/C2=CC(=CC=C2)I |
Kanonische SMILES |
CC(=NNC(=O)CSCC1=CC=CC=C1Br)C2=CC(=CC=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.